molecular formula C6H9NO2S B1622324 Methyl 2-[(2-cyanoethyl)thio]acetate CAS No. 60785-76-4

Methyl 2-[(2-cyanoethyl)thio]acetate

Cat. No. B1622324
CAS RN: 60785-76-4
M. Wt: 159.21 g/mol
InChI Key: DHAHVACWVYUNEN-UHFFFAOYSA-N
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Description

“Methyl 2-[(2-cyanoethyl)thio]acetate” is a chemical compound with the molecular formula C6H9NO2S . It is used in various chemical reactions and can be sourced from several global suppliers .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[(2-cyanoethyl)thio]acetate” is determined by its molecular formula, C6H9NO2S . The exact structure can be viewed using specialized chemical software .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of compounds related to Methyl 2-[(2-cyanoethyl)thio]acetate is in the synthesis of pharmaceutical intermediates. For instance, a study by Raynolds (1984) demonstrated a novel synthesis method where Methyl 2-cyano-2-(3-thienyl)acetate, a compound with structural similarities, is prepared and hydrolyzed to 3-thienylmalonic acid, which serves as a key intermediate in pharmaceutical production (Raynolds, 1984).

Conjugation to Biomolecules

Another significant application is the use of cyanomethyl thioglycosides derivatives, which can be derived from similar processes involving Methyl 2-[(2-cyanoethyl)thio]acetate, for conjugation to biomolecules. A study by Lee, Stowell, and Krantz (1976) developed 2-imino-2-methoxyethyl 1-thioglycosides as reagents for attaching sugars to proteins, demonstrating a novel approach to biochemical modifications that can be useful in drug development and enzymatic research (Lee, Stowell, & Krantz, 1976).

Early Life Energy Storage Mechanisms

Todd and House (2014) explored the role of Methyl thioacetate, which shares functional groups with Methyl 2-[(2-cyanoethyl)thio]acetate, in the context of the origin of life. They studied the hydrolysis of Methyl thioacetate and found that it could have been protected from hydrolysis within hydrophobic droplets, suggesting a potential mechanism for energy storage in early cellular evolution (Todd & House, 2014).

Mechanism of Action

The mechanism of action of “Methyl 2-[(2-cyanoethyl)thio]acetate” is dependent on the specific chemical reactions it is involved in. Unfortunately, the sources retrieved do not provide specific details on its mechanism of action .

Safety and Hazards

The safety and hazards of “Methyl 2-[(2-cyanoethyl)thio]acetate” are determined by its physical and chemical properties, as well as how it is handled and stored. Specific safety data sheets (SDS) provide detailed information on these aspects .

Future Directions

The future directions of “Methyl 2-[(2-cyanoethyl)thio]acetate” are largely dependent on ongoing research and development in the field of chemistry. Unfortunately, the sources retrieved do not provide specific details on future directions .

properties

IUPAC Name

methyl 2-(2-cyanoethylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-9-6(8)5-10-4-2-3-7/h2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAHVACWVYUNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381219
Record name methyl 2-[(2-cyanoethyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60785-76-4
Record name methyl 2-[(2-cyanoethyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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